1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

Catalog No.
S1903222
CAS No.
194995-47-6
M.F
C13H15NO7
M. Wt
297.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

CAS Number

194995-47-6

Product Name

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

IUPAC Name

1-(4-nitrophenoxy)carbonyloxyethyl 2-methylpropanoate

Molecular Formula

C13H15NO7

Molecular Weight

297.26 g/mol

InChI

InChI=1S/C13H15NO7/c1-8(2)12(15)19-9(3)20-13(16)21-11-6-4-10(5-7-11)14(17)18/h4-9H,1-3H3

InChI Key

BYKGARIWNYRANY-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate, also known as 1-(4-nitrophenoxy)carbonyloxyethyl 2-methylpropanoate, is a chemical compound with the molecular formula C₁₃H₁₅N₁O₇ and a molecular weight of 297.261 g/mol. This compound features a nitrophenyl group, which contributes to its unique chemical properties. It is primarily utilized in pharmaceutical applications due to its potential biological activity and serves as an intermediate in various chemical syntheses .

Typical for esters and nitro compounds:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate can be hydrolyzed to yield 4-nitrophenol and isobutyric acid.
  • Nucleophilic Substitution: The nitro group can participate in nucleophilic substitution reactions, which may lead to the formation of various derivatives depending on the nucleophile used.
  • Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, altering the compound's biological activity.

These reactions highlight the compound's versatility in organic synthesis and its potential for modification to enhance specific properties.

Research indicates that 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate exhibits notable biological activity. It has been studied for its potential as an antibacterial agent and may possess anti-inflammatory properties. The presence of the nitrophenyl moiety is often associated with increased biological activity, making it a candidate for further pharmacological studies .

The synthesis of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate typically involves the following steps:

  • Formation of the Nitro Compound: Start with 4-nitrophenol and react with an appropriate acyl chloride to form the corresponding acylated product.
  • Esterification: The acylated product is then reacted with isobutyric acid or its derivatives in the presence of an acid catalyst to form the ester.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity levels suitable for research or industrial applications.

These methods ensure that the final compound retains its desired chemical properties while being synthesized efficiently.

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate has several applications, particularly in:

  • Pharmaceutical Development: As an intermediate in drug formulation, it may contribute to new therapeutic agents.
  • Chemical Research: Used as a reagent in synthetic organic chemistry for developing new compounds with potential biological activity.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its bioactive properties.

Interaction studies involving 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate have focused on its biological effects when interacting with various biological targets. Preliminary studies suggest that it may interact with bacterial cell membranes, leading to disruption and subsequent antibacterial effects. Further research into its interaction with enzymes and other cellular components could elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
4-Nitrophenyl acetateC₉H₉N₁O₄Simple ester; used in organic synthesis
Isobutyl 4-nitrobenzoateC₁₃H₁₅N₁O₄Similar nitro group; used as a pesticide
4-NitrophenolC₆H₄N₂O₃Known antibacterial properties

Uniqueness

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate stands out due to its complex structure combining both ester and nitro functionalities, which may enhance its biological activity compared to simpler analogs like 4-nitrophenyl acetate. Its specific application as a pharmaceutical intermediate further distinguishes it from other similar compounds .

XLogP3

3.4

Dates

Modify: 2023-08-16

Explore Compound Types